

The Occurrence and Isolation of 3,5,7-Trihydroxychromone: A Technical Guide

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Compound of Interest

Compound Name: 3,5,7-Trihydroxychromone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and spectroscopic characterization of **3,5,7-trihydroxychromone**, a chromone derivative of interest for its potential biological activities. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

3,5,7-Trihydroxychromone has been identified and isolated from a select number of plant species. The primary documented sources are detailed in Table 1.

Table 1: Natural Sources of **3,5,7-Trihydroxychromone**

Plant Species	Family	Plant Part(s)
Polygonum jucundum	Polygonaceae	Herbs
Ampelopsis cantoniensis	Vitaceae	Not specified

Isolation Protocols

The isolation of **3,5,7-trihydroxychromone** from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are

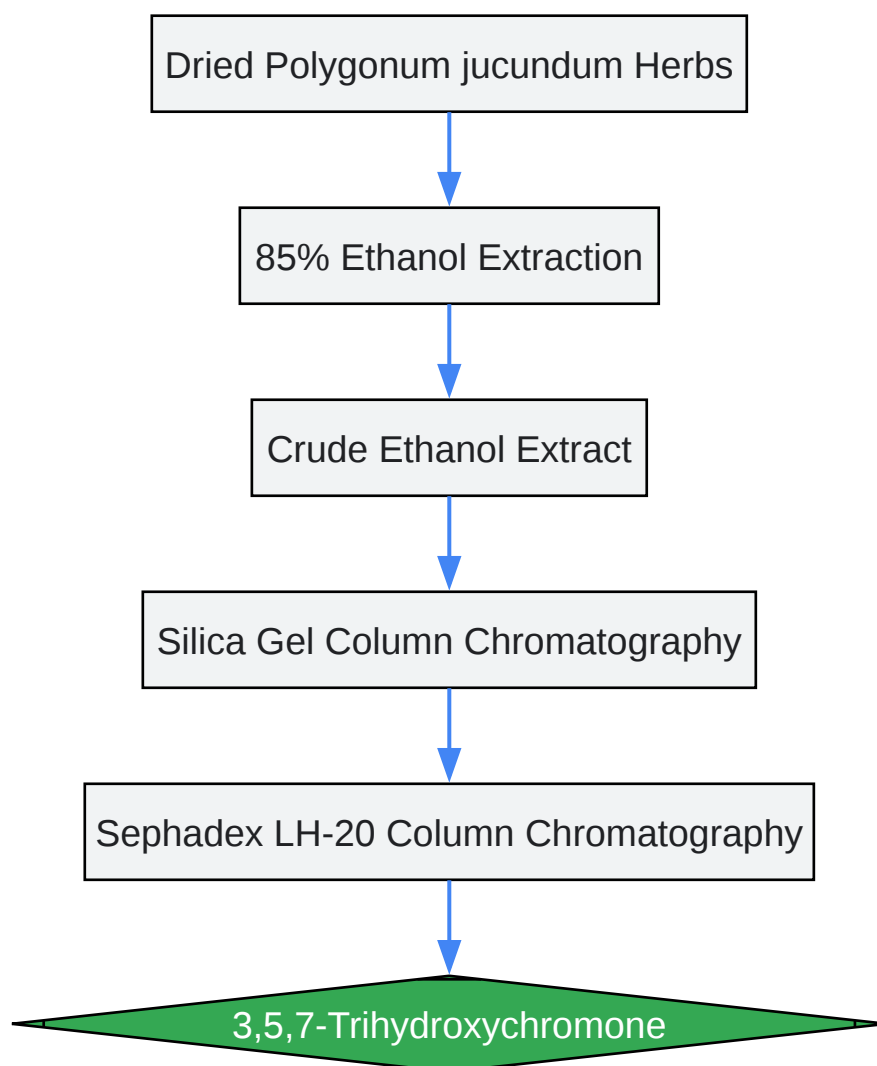
based on documented methodologies.[\[1\]](#)[\[2\]](#)

Isolation from *Polygonum jucundum*

An established method for the isolation of **3,5,7-trihydroxychromone** from the herbs of *Polygonum jucundum* involves an initial ethanol extraction followed by column chromatography.
[\[1\]](#)[\[2\]](#)

Experimental Protocol:

- **Extraction:** The dried and powdered herbs of *Polygonum jucundum* are extracted with 85% ethanol. This is typically performed at room temperature with agitation over a period of several days, or under reflux for a shorter duration to ensure exhaustive extraction. The resulting hydroalcoholic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:**
 - **Silica Gel Column Chromatography:** The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
 - **Sephadex LH-20 Column Chromatography:** Fractions containing the target compound, as indicated by TLC analysis, are pooled, concentrated, and further purified using a Sephadex LH-20 column. Elution is typically carried out with an isocratic solvent system, often methanol or an ethanol/water mixture, to remove remaining impurities and yield purified **3,5,7-trihydroxychromone**.



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Isolation workflow from *Polygonum jucundum*.

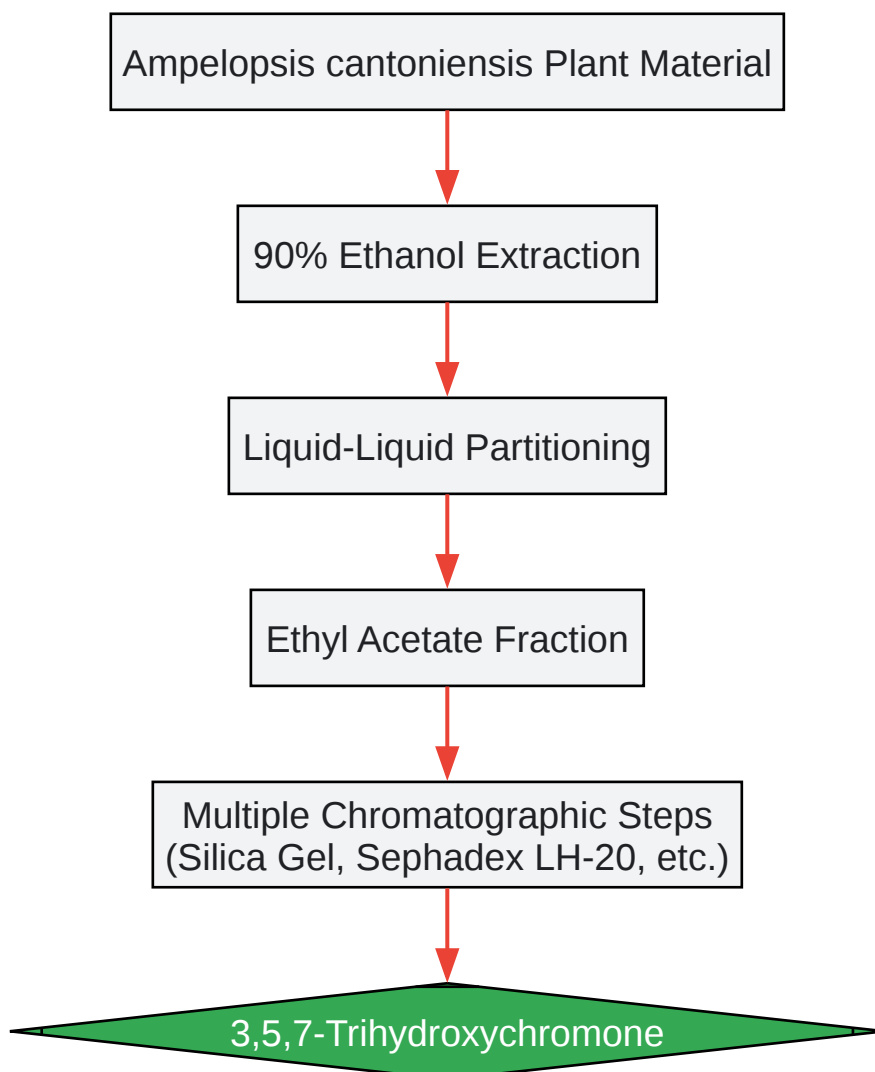
Isolation from *Ampelopsis cantoniensis*

The isolation of **3,5,7-trihydroxychromone** from *Ampelopsis cantoniensis* has also been reported, following a similar multi-step chromatographic process.^{[1][3][4]}

Experimental Protocol:

- **Extraction and Fractionation:** The plant material is extracted with 90% ethanol. The resulting crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction, which typically contains compounds of intermediate polarity like chromones, is collected and concentrated.

- **Chromatographic Purification:** The concentrated ethyl acetate fraction is subjected to various chromatographic techniques for the purification of **3,5,7-trihydroxychromone**. This multi-step process may include:
 - **Silica Gel Column Chromatography:** As the initial purification step to separate major compound classes.
 - **Sephadex LH-20 Column Chromatography:** For further purification and removal of closely related compounds.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** As a final polishing step to obtain the compound in high purity.



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Isolation workflow from *Ampelopsis cantoniensis*.

Spectroscopic Data for Structural Elucidation

The structural identity of **3,5,7-trihydroxychromone** is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables are essential for the unambiguous identification of the compound.[5]

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for **3,5,7-Trihydroxychromone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Note: Specific proton NMR data was not available in the provided search results. Researchers should refer to dedicated spectroscopic databases or the primary literature for this information.

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Data for **3,5,7-Trihydroxychromone** (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
175.0	C-4
164.0	C-7
161.0	C-5
157.0	C-9
137.0	C-2
110.0	C-10
99.0	C-6
94.0	C-8

Data sourced from commercially available reference standards.[5]

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for **3,5,7-Trihydroxychromone**

Ionization Mode	Mass to Charge Ratio (m/z)	Relative Abundance
ESI+	195.03 [M+H] ⁺	100%

Data sourced from commercially available reference standards.[5]

Conclusion

3,5,7-Trihydroxychromone is a naturally occurring chromone that can be isolated from plant sources such as *Polygonum jucundum* and *Ampelopsis cantoniensis*. The isolation protocols rely on standard phytochemical techniques, including solvent extraction and multiple rounds of column chromatography. The structural confirmation of the isolated compound is achieved through the analysis of its NMR and mass spectrometry data. This guide provides a foundational overview for the targeted isolation and identification of this compound for further research and development.

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